Carbamic acid, [(1R)-1-formyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)
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Overview
Description
®-2-(tert-Butoxycarbonylamino)-4-pentenal is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by oxidation reactions to introduce the aldehyde functionality .
Industrial Production Methods
Industrial production methods for ®-2-(tert-Butoxycarbonylamino)-4-pentenal may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
®-2-(tert-Butoxycarbonylamino)-4-pentenal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the Boc-protected amine group.
Major Products Formed
Oxidation: The major product is ®-2-(tert-Butoxycarbonylamino)-4-pentenoic acid.
Reduction: The major product is ®-2-(tert-Butoxycarbonylamino)-4-pentenol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
®-2-(tert-Butoxycarbonylamino)-4-pentenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It serves as a building block for the synthesis of peptides and other biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-2-(tert-Butoxycarbonylamino)-4-pentenal involves its reactivity due to the presence of both the Boc-protected amine group and the aldehyde group. The Boc group provides stability and protection to the amine, allowing for selective reactions at the aldehyde site. The aldehyde group can undergo various transformations, enabling the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
- ®-2-(tert-Butoxycarbonylamino)-4-pentenoic acid
- ®-2-(tert-Butoxycarbonylamino)-4-pentenol
- ®-2-(tert-Butoxycarbonylamino)-4-pentylamine
Uniqueness
®-2-(tert-Butoxycarbonylamino)-4-pentenal is unique due to the presence of both a Boc-protected amine group and an aldehyde group, which allows for diverse chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis, distinguishing it from similar compounds that may lack one of these functional groups .
Properties
CAS No. |
179078-19-4 |
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Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-oxopent-4-en-2-yl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,13)/t8-/m1/s1 |
InChI Key |
GMYPPCWLFSPQMK-MRVPVSSYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC=C)C=O |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC=C)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C=O |
Synonyms |
Carbamic acid, [(1R)-1-formyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
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